XE169 protein
CAS No.: 154609-99-1
Cat. No.: VC0233457
Molecular Formula: C8H10N2O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154609-99-1 |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | 0 |
Introduction
Discovery and Identification
XE169 was first described as a novel human X-linked gene through the isolation and characterization of overlapping cDNA clones. The composite cDNA sequence was found to comprise 5910 bp (or 5901 bp) plus a poly(A) tail, with 531 bp 5' and 696 bp 3' untranslated regions. Northern blot analysis revealed only a single prominent band approximately 6 kb in size, suggesting that the sequence represented a full-length or near full-length cDNA for the gene .
The original identification of XE169 revealed two important characteristics that would later prove significant:
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Alternative splicing generates two distinct transcripts, either containing or missing a nine-nucleotide stretch in the single large open reading frame
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These alternative transcripts predict two XE169 protein isoforms composed of 1557 and 1560 amino acids, respectively
Genomic Location and Evolution
Chromosomal Location
Southern hybridization analysis using human-mouse somatic cell hybrids containing various portions of translocated human X chromosomes assigned XE169 to the proximal half of the X short arm between Xp21.1 and the centromere . This location on the X chromosome is significant for understanding the gene's inheritance patterns and expression regulation.
Evolutionary Conservation
XE169/KDM5C demonstrates significant evolutionary conservation, with homologous sequences present on the human Y chromosome and in the genomes of at least five other eutherian mammals examined in early studies . This strong conservation across species suggests fundamental biological roles for this protein.
X-Inactivation Escape
A particularly notable characteristic of XE169 is that it escapes X-inactivation. RT-PCR analysis of somatic cell hybrids containing either an active or inactive human X chromosome on a rodent background demonstrated that XE169 escapes the X-inactivation process . This is significant because most X-linked genes are subject to X-inactivation, making XE169 part of a select group of genes that maintain expression from both X chromosomes in females.
Protein Structure and Domains
Structural Components
KDM5C/XE169 is a multi-domain protein with several functional regions that contribute to its activity as a histone demethylase. According to the protein sequence information available, the structure includes:
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One ARID (AT-rich interaction domain)
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One JmjC (Jumonji C) domain
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One JmjN (Jumonji N) domain
These DNA-binding motifs suggest this protein is involved in the regulation of transcription and chromatin remodeling . The full-length protein consists of approximately 1560 amino acids, as shown in recombinant protein studies .
Functional Domains
The JmjC domain is particularly crucial as it contains the catalytic center responsible for the demethylase activity. This domain relies on Fe(II) and α-ketoglutarate as cofactors to catalyze the demethylation reaction. The ARID domain facilitates interaction with DNA, while the PHD zinc fingers are involved in recognizing specific histone modifications .
Biochemical Function
Molecular Interactions
KDM5C participates in transcriptional repression of neuronal genes by recruiting histone deacetylases and REST at neuron-restrictive silencer elements. It also represses the CLOCK-BMAL1 heterodimer-mediated transcriptional activation of the core clock component PER2 . These interactions highlight KDM5C's role in complex regulatory networks affecting neurodevelopment and potentially circadian rhythms.
Expression Patterns
Tissue Distribution
KDM5C/XE169 is widely expressed across multiple human tissues. Comprehensive expression data from OmnibusX shows the protein's presence across various tissue types:
Tissue | GTEx Coverage | GTEx Average TPM | TCGA Coverage | TCGA Average TPM |
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Breast | 100% | 7641.22 | 100% | 64.96 |
Brain | 98% | 5426.52 | 100% | 52.35 |
Kidney | 100% | 5808.96 | 98% | 37.59 |
Liver | 100% | 3986.23 | 90% | 23.91 |
Lung | 100% | 8621.41 | 100% | 51.48 |
Ovary | 100% | 11834.81 | 100% | 47.32 |
Prostate | 100% | 7852.00 | 100% | 44.93 |
Uterus | 100% | 11901.52 | 100% | 66.94 |
This widespread expression indicates the fundamental importance of KDM5C across multiple tissue types and biological systems .
Cellular Expression
At the cellular level, KDM5C expression has been observed in various cell types including:
Cell Type | Number of Supported Studies | Average Coverage |
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Endothelial cell | 5 studies | 24% ± 11% |
Epithelial cell | 4 studies | 33% ± 10% |
Classical monocyte | 3 studies | 21% ± 3% |
Ciliated cell | 3 studies | 26% ± 7% |
Basal cell | 3 studies | 20% ± 4% |
Astrocyte | 3 studies | 20% ± 3% |
This cellular distribution pattern suggests roles in various cellular contexts beyond its established functions in neurons .
Role in Epigenetic Regulation
Histone Methylation Dynamics
H3K4 methylation marks are closely correlated with active transcription. E2F-responsive promoters display dynamic changes in H3K4 methylation during cell cycle progression. Research has shown that KDM5C/XE169 participates in these dynamics by removing tri-methylation marks on H3K4 .
Studies have demonstrated that KDM5C associates with the E2F4 transcription factor via the pocket protein p130 in a cell-cycle-stage specific manner. This association is dependent on the LxCxE motif. RNAi experiments revealed that p130 recruits KDM5C to E2F-responsive promoters in early G1 phase to bring about H3K4 demethylation and gene repression .
Enhancer Regulation
SILAC mass spectrometry experiments with mononucleosomes identified multiple H3K4me1-associated proteins involved in chromatin remodeling. Research has shown that H3K4me1 augments association of the chromatin-remodeling complex BAF to enhancers in vivo and that H3K4me1-marked nucleosomes are more efficiently remodeled by the BAF complex .
Clinical Significance
Disease Associations
Mutations in the XE169/KDM5C gene have been associated with X-linked cognitive disability . Specifically, the gene has been linked to:
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Intellectual Developmental Disorder, X-Linked, Syndromic, Claes-Jensen Type
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Syndromic X-Linked Intellectual Disability Claes-Jensen Type
These associations highlight the crucial role of KDM5C in neurodevelopment and cognitive function.
Related Pathways
Among the pathways related to KDM5C function are:
Understanding these pathways provides insights into the molecular mechanisms through which KDM5C dysfunction leads to developmental disorders.
Research Tools and Methods
Inhibitors and Chemical Probes
These chemical tools are valuable for studying the biological roles of KDM5C and potentially developing therapeutic approaches targeting its activity.
Antibodies and Protein Detection
Commercial antibodies such as the Anti-Histone Demethylase JARID1C Antibody (clone 2B4.2) are available for detecting the protein in western blot applications. These tools enable researchers to study KDM5C expression and regulation in various experimental contexts .
Recombinant Proteins
Recombinant human KDM5C/JARID1C/SMCX proteins covering the amino acid range 2-1560 are commercially available for functional studies. These proteins are typically produced in baculovirus-infected Sf9 cells and can be used for enzyme activity assays and structural studies .
Historical Research Trends
Growth of Structural Biology Understanding
The understanding of proteins like KDM5C has grown dramatically over the past decades, reflecting the rapid expansion of structural biology as a field. The Protein Data Bank (PDB) statistics show an exponential growth in the number of unique protein sequences in released PDB structures:
Year | Number of New Protein Sequences | Total Number of Protein Sequences |
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2000 | 1,079 | 5,254 |
2005 | 2,544 | 14,051 |
2010 | 3,171 | 29,583 |
2015 | 3,575 | 47,024 |
2020 | 5,674 | 70,270 |
2025 (partial) | 1,979 | 96,220 |
This growth has facilitated better understanding of proteins like KDM5C through improved structural characterization techniques .
This multiplicity of names reflects the progression of our understanding of this protein's function over time.
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